2-Chloro-5-(ethanesulfonyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-ethylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDNODBCUENAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Chlorination of Amino Precursors
A common approach starts with 2-amino-5-(ethanesulfonyl)benzoic acid as the precursor. The amino group is diazotized using nitrous acid (generated in situ from NaNO₂/HCl) at 0–5°C, followed by treatment with copper(I) chloride (CuCl) or hydrochloric acid (HCl) to replace the diazo group with chlorine.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (diazotization) | |
| Catalyst | CuCl or HCl | |
| Solvent | Aqueous HCl/acetone mixture | |
| Yield | 70–85% (reported for analogs) |
This method is scalable but requires careful control of temperature to avoid byproducts like phenolic derivatives.
Sulfonation of Chlorobenzoic Acid Derivatives
Alternative routes involve introducing the ethanesulfonyl group to pre-chlorinated benzoic acid intermediates. For example:
- Direct sulfonation : Reacting 2-chlorobenzoic acid with ethanesulfonyl chloride (C₂H₅SO₂Cl) in the presence of AlCl₃ as a Lewis catalyst.
- Stepwise functionalization : Converting 2-chloro-5-nitrobenzoic acid to the corresponding sulfonamide via nucleophilic substitution, followed by reduction and sulfonation.
- Nitration : 2-chlorobenzoic acid → 2-chloro-5-nitrobenzoic acid (HNO₃/H₂SO₄, 50°C).
- Sulfonation : React with ethanesulfonyl chloride in dichloromethane (DCM) at reflux.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to remove nitro groups if needed.
Coupling Agent-Mediated Synthesis
Modern approaches employ coupling agents like HATU or DCC to facilitate amide bond formation between 2-chloro-5-carboxybenzenesulfonate and ethylamine derivatives. This method is advantageous for preserving stereochemistry and minimizing side reactions.
| Component | Role | Source |
|---|---|---|
| HATU | Coupling agent | |
| DIPEA | Base | |
| Solvent | DMF or THF | |
| Reaction time | 12–24 hours |
Hydrolysis of Sulfonyl Chloride Intermediates
A lesser-used method involves hydrolyzing 2-chloro-5-(ethanesulfonyl chloride)benzoic acid under basic conditions (e.g., NaOH/H₂O) to yield the target compound. This route is limited by the stability of sulfonyl chlorides but offers high purity.
- pH control : Maintain alkaline conditions (pH 10–12) to prevent acid-catalyzed degradation.
- Temperature : 25–40°C to balance reaction rate and byproduct formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diazotization | High scalability | Sensitive to temperature | 70–85% |
| Sulfonation | Straightforward steps | Requires harsh conditions | 60–75% |
| Coupling agents | High selectivity | Cost-intensive reagents | 80–90% |
| Hydrolysis | High purity | Intermediate instability | 65–70% |
Industrial-Scale Considerations
For bulk synthesis, the diazotization route is preferred due to cost-effectiveness. However, coupling agent-based methods are ideal for pharmaceutical applications requiring high purity. Solvent recovery systems (e.g., ethyl acetate/water biphasic separation) are critical for minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(ethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Medicinal Chemistry
Hypolipemic Agent
One of the primary applications of 2-chloro-5-(ethanesulfonyl)benzoic acid is as a hypolipemic agent, which helps lower blood cholesterol levels. This compound is structurally related to other benzoic acid derivatives that have been studied for their ability to modulate lipid metabolism. Research indicates that compounds in this class can effectively reduce lipid levels in animal models, suggesting potential therapeutic uses in managing hyperlipidemia .
Inhibitors of Enzymatic Activity
Recent studies have also investigated the role of 2-chloro-5-(ethanesulfonyl)benzoic acid as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid, which plays a role in various pathological conditions including cancer and fibrosis. The optimization of this compound has led to the development of highly potent inhibitors that demonstrate significant efficacy in reducing autotaxin activity, thereby offering new avenues for therapeutic intervention .
Agricultural Applications
Pesticide Development
In agricultural science, 2-chloro-5-(ethanesulfonyl)benzoic acid has been explored for its potential as a pesticide or herbicide. Its sulfonyl group contributes to its biological activity against various plant pathogens and pests. The compound's efficacy has been evaluated in field trials, demonstrating its ability to protect crops from specific fungal infections while being environmentally sustainable compared to traditional pesticides .
Material Science
Polymer Additives
In material science, 2-chloro-5-(ethanesulfonyl)benzoic acid can serve as an additive in polymer formulations. Its chemical properties allow it to enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanesulfonyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Tibric Acid (2-Chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid)
- Molecular Formula: C₁₄H₁₇ClNO₄S
- Molecular Weight : 360.2 g/mol
- Key Features : The sulfonyl group is attached to a 3,5-dimethylpiperidine ring, introducing steric bulk and basicity.
- Applications : A hypolipidemic agent that induces peroxisome proliferation in hepatocytes, analogous to clofibrate derivatives .
- Comparison: Unlike 2-chloro-5-(ethanesulfonyl)benzoic acid, Tibric Acid’s piperidine substituent enhances its interaction with nuclear receptors (e.g., PPARs), critical for lipid metabolism regulation.
2-Chloro-5-(trifluoromethyl)benzoic Acid
- Molecular Formula : C₈H₄ClF₃O₂
- Molecular Weight : 224.57 g/mol
- Key Features : A trifluoromethyl (-CF₃) group replaces the ethanesulfonyl moiety.
- Applications : Used as a building block in agrochemicals and pharmaceuticals due to the electron-withdrawing -CF₃ group, which enhances acidity (pKa ~1.5–2.5) and stabilizes intermediates .
- Comparison : The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to 2-chloro-5-(ethanesulfonyl)benzoic acid. This impacts solubility and reactivity in substitution reactions .
2-Chloro-5-(1-pyrrolidinylsulfonyl)benzoic Acid
Sodium 2-Chloro-5-fluorobenzoate
- Molecular Formula : C₇H₃ClFNaO₂
- Molecular Weight : 196.54 g/mol
- Key Features : Fluorine substituent at the 5-position and a carboxylate salt form.
- Applications : Likely used in ionic formulations for enhanced aqueous solubility.
- Comparison : The carboxylate salt form (vs. free acid) increases polarity and bioavailability, whereas the ethanesulfonyl derivative’s sulfonyl group may improve membrane permeability .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : Sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) groups increase benzoic acid acidity, enhancing reactivity in nucleophilic substitutions. Ethanesulfonyl derivatives exhibit moderate acidity (pKa ~2–3) compared to -CF₃ variants .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylpiperidine in Tibric Acid) reduce rotational freedom and increase steric hindrance, impacting binding to biological targets .
Data Table: Comparative Overview
Biological Activity
2-Chloro-5-(ethanesulfonyl)benzoic acid (C9H9ClO4S), a compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9ClO4S
- Molecular Weight : 248.69 g/mol
- IUPAC Name : 2-chloro-5-(ethanesulfonyl)benzoic acid
The compound features a chloro group and an ethanesulfonyl moiety, which contribute to its unique reactivity and biological interactions. Its synthesis typically involves chlorination of 5-(ethanesulfonyl)benzoic acid using agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Enzyme Inhibition
One of the primary areas of research on 2-Chloro-5-(ethanesulfonyl)benzoic acid is its role as an enzyme inhibitor. The compound has been studied for its ability to modulate the activity of various enzymes involved in metabolic pathways. For instance, it can interact with proteins through nucleophilic substitution reactions, potentially altering their function.
Antimicrobial Properties
Recent studies have indicated that 2-Chloro-5-(ethanesulfonyl)benzoic acid exhibits antimicrobial activity against a range of pathogens. A qualitative screening demonstrated that it inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with inhibition zones measuring up to 15 mm . This suggests potential applications in treating bacterial infections.
The mechanism by which 2-Chloro-5-(ethanesulfonyl)benzoic acid exerts its biological effects involves several pathways:
- Nucleophilic Substitution : The chloro group can participate in nucleophilic attacks, leading to modifications in enzyme structures.
- Oxidation and Reduction Reactions : The ethanesulfonyl group can undergo oxidation or reduction, influencing the compound's reactivity and interactions with biomolecules.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzoic acid derivatives, 2-Chloro-5-(ethanesulfonyl)benzoic acid was found to significantly inhibit the growth of multiple bacterial strains. The study reported that at specific concentrations, the compound produced notable growth inhibition zones, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Enterococcus faecium | 10 |
| Bacillus subtilis | 9 |
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the binding affinity of 2-Chloro-5-(ethanesulfonyl)benzoic acid to anti-apoptotic proteins such as Mcl-1 and Bfl-1. The compound demonstrated equipotent binding with dissociation constants (K_i values) around 100 nM, suggesting its potential as a therapeutic agent targeting cancer cell survival pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 2-Chloro-5-(ethanesulfonyl)benzoic acid:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-(methylsulfonyl)benzoic acid | Methylsulfonyl group | Moderate antimicrobial activity |
| 2-Chloro-5-(phenylsulfonyl)benzoic acid | Phenylsulfonyl group | Limited enzyme inhibition |
| 2-Chloro-5-(ethanesulfonyl)benzoic acid | Ethanesulfonyl group; superior enzyme inhibition | Strong antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(ethanesulfonyl)benzoic acid, and how can intermediates be characterized?
- Methodology : Start with halogenation of benzoic acid derivatives followed by sulfonation. For example, sulfonyl chloride intermediates (e.g., 2-Chloro-5-chlorosulfonyl-benzoic acid) can be generated via chlorosulfonation, then reacted with ethane thiol. Monitor reactions using TLC and confirm intermediates via H/C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR (sulfonyl S=O stretches ~1350–1150 cm) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Q. How should researchers handle solubility and storage of 2-Chloro-5-(ethanesulfonyl)benzoic acid to ensure stability?
- Solubility : Sparingly soluble in water; dissolve in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions.
- Storage : Store at -20°C under argon to prevent hydrolysis of the sulfonyl group. Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key Methods :
- NMR : H NMR for aromatic protons (distinct coupling patterns due to substituents) and C NMR for carbonyl (C=O at ~170 ppm) and sulfonyl carbons.
- MS : High-resolution ESI-MS to confirm molecular ion ([M-H] expected for m/z ~262).
- Elemental Analysis : Validate purity (>95%) via C, H, S, Cl content .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of 2-Chloro-5-(ethanesulfonyl)benzoic acid?
- Crystallization : Grow single crystals via slow evaporation from ethanol. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for sulfonyl and carboxyl groups.
- Analysis : Generate ORTEP diagrams (e.g., using WinGX) to visualize bond angles and torsional strain. Hydrogen bonding networks (e.g., carboxyl dimerization) can be quantified using Mercury software .
Q. What strategies address conflicting reactivity data in sulfonyl-group transformations?
- Case Study : If sulfonation yields vary, optimize reaction conditions (e.g., temperature, stoichiometry of SOH sources). Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers. Validate with in situ IR to track sulfonyl intermediate formation .
Q. How do supramolecular interactions influence the physicochemical properties of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
